molecular formula C10H9ClN2O3 B8591665 7-Chloro-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 192719-22-5

7-Chloro-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B8591665
M. Wt: 240.64 g/mol
InChI Key: JCOKCKOLBFBRKE-UHFFFAOYSA-N
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Patent
US06201121B1

Procedure details

To a suspension of 2-(2-hydroxyethylamino)-4-chlorobenzoic acid (5.0 g) in water (50 ml) was added lithium hydroxide (1.0 g), was further added sodium cyanate (1.05 g) with maintaining the temperature at about 40° C. The resulting solution was reacted for 2 hours, adjusting the pH 6.0-7.0 with concentrated hydrochloric acid. Then, to the reaction solution was added lithium hydroxide (1.3 g), was further added sodium cyanate (2.1 g) at the same temperature, the resulting solution was reacted for one hour. Then, the reaction mixture was reacted for further 4 hours with adjusting the pH in the same manner as above. After the reaction, to the reaction solution was added lithium hydroxide (1.7 g) and was reacted for further 3 hours. Concentrated hydrochloric acid (5 ml) was added to this reaction solution, the resulting crystal was collected by filtration to give 4.69 g of 1-(2-hydroxyethyl)-7-chloro-2,4(1H, 3H)-quinazolinedione (yield, 84.1%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
Quantity
2.1 g
Type
reactant
Reaction Step Six
Quantity
1.7 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O.[OH-].[Li+].[O-:17][C:18]#[N:19].[Na+].Cl>O>[OH:1][CH2:2][CH2:3][N:4]1[C:5]2[C:6](=[CH:10][CH:11]=[C:12]([Cl:14])[CH:13]=2)[C:7](=[O:9])[NH:19][C:18]1=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCNC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Li+]
Step Six
Name
Quantity
2.1 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Seven
Name
Quantity
1.7 g
Type
reactant
Smiles
[OH-].[Li+]
Step Eight
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resulting solution was reacted for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was reacted for further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
was reacted for further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(NC(C2=CC=C(C=C12)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 84.1%
YIELD: CALCULATEDPERCENTYIELD 120.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.